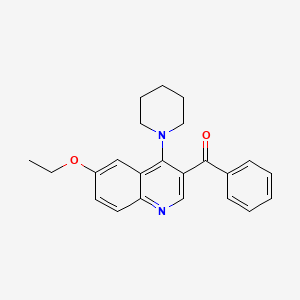

(6-乙氧基-4-哌啶-1-基喹啉-3-基)(苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

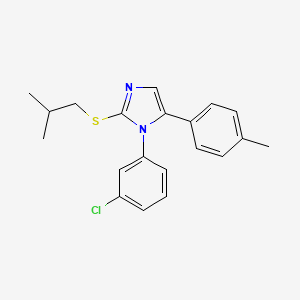

The compound (6-Ethoxy-4-piperidin-1-ylquinolin-3-yl)(phenyl)methanone is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Although the specific compound is not directly studied in the provided papers, similar compounds with quinoline and piperidine moieties have been synthesized and evaluated for various biological activities and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple commercial reagents. For instance, a related compound, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized using a two-step procedure involving Povarov cycloaddition reaction and N-furoylation processes . Similarly, the synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol tetraphenylborate ion-pair complex was achieved through an ion-pair reaction at room temperature, which is an example of green chemistry . These methods highlight the diverse synthetic strategies that can be employed to create complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic techniques and single crystal X-ray diffraction studies. For example, the structure of a related compound was confirmed to have the piperidine ring in a chair conformation, with a distorted tetrahedral geometry around the sulfur atom . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime . The reactivity of these compounds is influenced by their molecular structure, which can be studied using computational methods such as density functional theory (DFT) calculations to predict reactive sites on the molecular surface .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as thermal stability, can be studied using techniques like thermogravimetric analysis. For instance, a related compound was found to be stable in the temperature range of 20-170°C . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated to assess the stability and reactivity of the compound. The molecular electrostatic potential map can identify reactive sites, which is important for understanding how these compounds interact with biological targets .

科学研究应用

结构类似物和活性调节

化学化合物(6-乙氧基-4-哌啶-1-基喹啉-3-基)(苯基)甲酮目前没有直接的研究资料。然而,对结构类似物的研究揭示了科学研究中类似化合物的潜在应用和特性。

选择性雌激素受体调节剂(SERMs)

对SERM药物拉洛昔芬的研究表明,对化学结构进行修改,如替换羰基团,可以显著增强体外和体内雌激素拮抗剂的效力。这表明类似结构类似物如(6-乙氧基-4-哌啶-1-基喹啉-3-基)(苯基)甲酮可能被用于调节雌激素受体活性,具有潜在应用于治疗对雌激素敏感的疾病,如某些癌症和骨质疏松症(Palkowitz et al., 1997)。

金属配合物和催化活性

对含有酰肼配体的二氧化钒(V)配合物的研究,这些配合物与喹啉衍生物具有结构相似性,表明在催化和氧化过程中具有潜在应用。这些配合物表现出催化L-抗坏血酸的氧化的能力,这表明类似的基于喹啉的化合物可以被研究其在生物化学和工业过程中的催化性能(Mondal et al., 2010)。

抗增殖活性

对一种新型生物活性杂环化合物的研究,其结构包含哌啶和喹啉元素,展示了抗增殖活性。这表明类似(6-乙氧基-4-哌啶-1-基喹啉-3-基)(苯基)甲酮的化合物可能具有类似的生物活性,在癌症研究和治疗中具有潜在应用(Prasad et al., 2018)。

天然产物合成

从植物来源发现新的苯基异喹啉生物碱强调了喹啉和哌啶衍生物在天然产物化学中的重要性。这些化合物对于理解植物生物化学是宝贵的,并可能导致新药物的发现(Pudjiastuti et al., 2010)。

酶抑制

硫代吡咯烷基杂环化合物已经展示了对乙酰胆碱酯酶(AChE)、丁酰胆碱酯酶(BChE)和谷胱甘肽S-转移酶(GST)等靶标的酶抑制活性。这表明结构类似的化合物,包括基于喹啉和哌啶的化合物,可以被研究其作为酶抑制剂的潜力,具有在药物开发和疾病机制研究中的应用(Cetin et al., 2021)。

属性

IUPAC Name |

(6-ethoxy-4-piperidin-1-ylquinolin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-2-27-18-11-12-21-19(15-18)22(25-13-7-4-8-14-25)20(16-24-21)23(26)17-9-5-3-6-10-17/h3,5-6,9-12,15-16H,2,4,7-8,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOIXSAMOFOIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide](/img/structure/B2542483.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2542488.png)

![4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2542491.png)

![N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2542494.png)

![(5-Chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542496.png)

![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate](/img/structure/B2542498.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)